

2-methylthio-4-trifluoromethylbenzoic acid NMR and mass spectrometry data.

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Compound of Interest

Compound Name:	2-methylthio-4-trifluoromethylbenzoic acid
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A Comparative Guide to the Spectroscopic and Mass Spectrometric Analysis of **2-methylthio-4-trifluoromethylbenzoic Acid** and Related Compounds

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of key chemical entities is paramount. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-methylthio-4-trifluoromethylbenzoic acid**. Due to the limited availability of public experimental data for this specific compound, this guide presents its computed data alongside experimentally obtained data for two structurally related and commercially available alternatives: 4-(trifluoromethyl)benzoic acid and 2-(methylthio)benzoic acid. This comparison allows for an informed estimation of the expected spectral characteristics of **2-methylthio-4-trifluoromethylbenzoic acid**.

Data Presentation

The following tables summarize the key NMR and mass spectrometry data for the target compound and its alternatives.

Table 1: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Exact Mass (Da)	Key Mass Spec Data Source
2-methylthio-4-trifluoromethylbenzoic acid	C ₉ H ₇ F ₃ O ₂ S	236.21	236.01188512	PubChem (Computed)[1]
4-(trifluoromethyl)benzoic acid	C ₈ H ₅ F ₃ O ₂	190.12	190.02416388	PubChem[2]
2-(methylthio)benzoic acid	C ₈ H ₈ O ₂ S	168.21	168.02450067	PubChem[3]

Table 2: ¹H NMR Spectral Data

Compound	Solvent	Chemical Shifts (δ) in ppm (Multiplicity, Integration)	Data Source
2-methylthio-4-trifluoromethylbenzoic acid	-	Data not publicly available	-
4-(trifluoromethyl)benzoic acid	CDCl ₃	8.14 (d, 2H), 7.68 (d, 2H)	Supporting Information[4]
4-(methylthio)benzoic acid	DMSO-d ₆	12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H)	Supporting Information[5]
2-(methylthio)benzoic acid	-	Data not publicly available in a comparable format	-

Table 3: ¹³C NMR Spectral Data

Compound	Solvent	Chemical Shifts (δ) in ppm	Data Source
2-methylthio-4-trifluoromethylbenzoic acid	-	Data not publicly available	-
4-(trifluoromethyl)benzoic acid	CDCl ₃	165.9, 134.5 (q, J = 33 Hz), 133.5, 130.1, 125.5 (q, J = 4 Hz), 123.8 (q, J = 271 Hz), 52.6	Supporting Information[4]
4-(methylthio)benzoic acid	DMSO-d ₆	167.80, 143.46, 129.80, 129.55, 128.52, 21.55	Supporting Information[5]
2-(methylthio)benzoic acid	-	Data not publicly available in a comparable format	-

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-quality NMR spectra for a small organic molecule like **2-methylthio-4-trifluoromethylbenzoic acid** involves the following steps:

- Sample Preparation:
 - Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. [6]
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[6]

- For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6]
- Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument.
- Instrument Setup and Data Acquisition:
 - The NMR spectrometer is typically a 400 MHz or higher field instrument.[4][5]
 - The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the homogeneity of the magnetic field.
 - For ^1H NMR, a standard single-pulse experiment is usually sufficient.
 - For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.
 - For compounds containing fluorine, a ^{19}F NMR spectrum can be acquired.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
 - The spectrum is phased, baseline corrected, and referenced to the internal standard (or the residual solvent peak).
 - Integration of the signals in the ^1H NMR spectrum is performed to determine the relative ratios of protons.

Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of a small organic molecule is as follows:

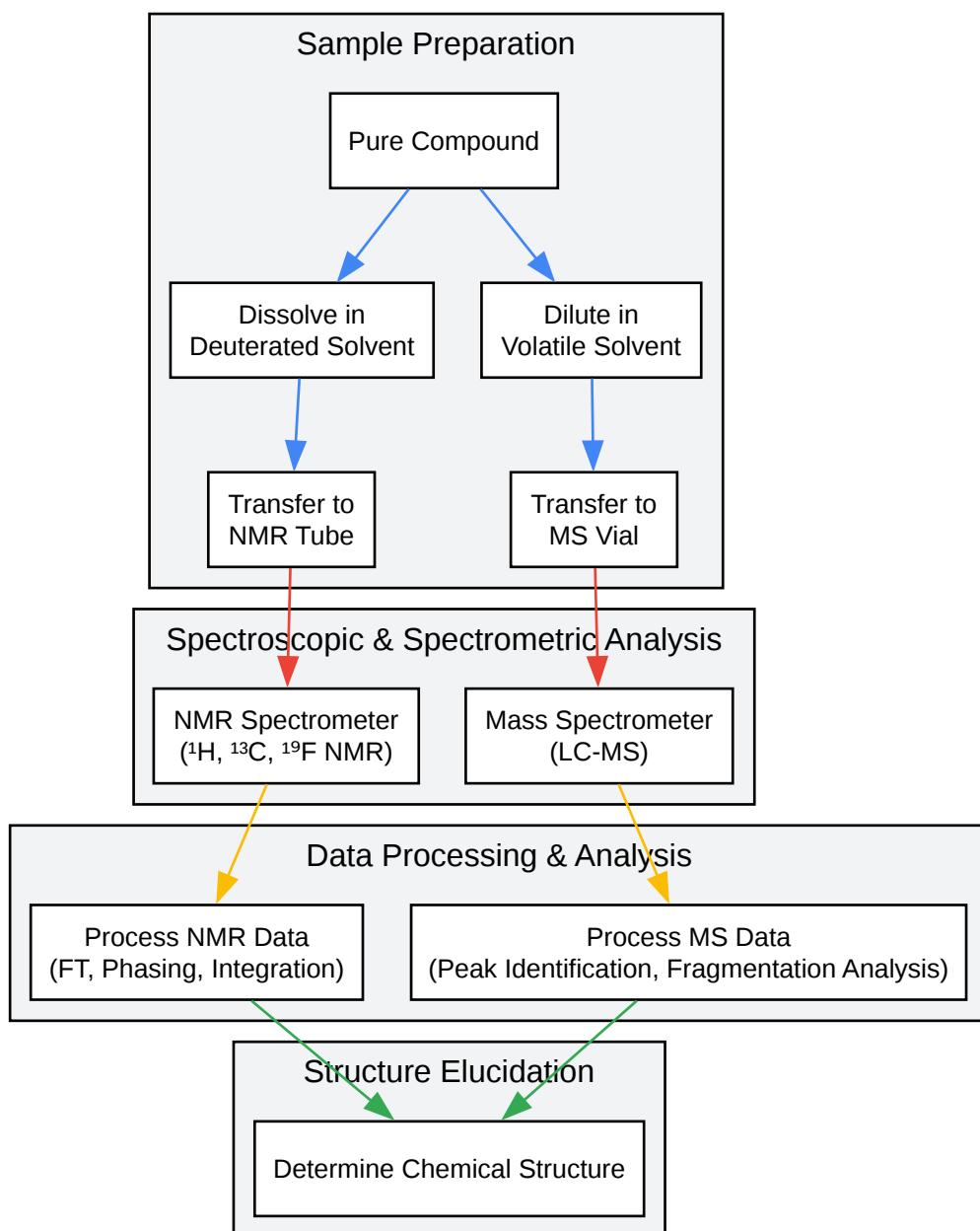
- Sample Preparation:

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Dilute the stock solution to a final concentration of around 10-100 µg/mL.[\[7\]](#)
- For quantitative analysis, an internal standard is added at a known concentration.[\[8\]](#)[\[9\]](#)
- The sample is then introduced into the mass spectrometer, often via a liquid chromatography (LC) system for separation from impurities.

- Instrumentation and Analysis:
 - Electrospray ionization (ESI) is a common ionization technique for polar molecules like benzoic acids.[\[10\]](#)
 - The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).
 - A full scan mass spectrum is acquired to determine the molecular weight and fragmentation pattern.
- Data Interpretation:
 - The molecular ion peak ($[M+H]^+$ or $[M-H]^-$) is identified to confirm the molecular weight of the compound.
 - The isotopic pattern can help in confirming the elemental composition.
 - Fragmentation patterns can provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of a small organic molecule using NMR and mass spectrometry.



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Caption: Workflow for small molecule characterization using NMR and Mass Spectrometry.

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